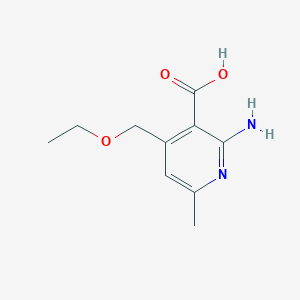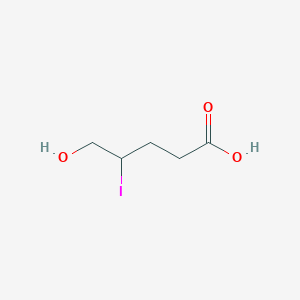
5-Hydroxy-4-iodopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-iodopentanoic acid is an organic compound with the molecular formula C5H9IO3 It is a derivative of pentanoic acid, featuring both a hydroxy group at the 5th position and an iodine atom at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-iodopentanoic acid typically involves the iodination of 5-hydroxypentanoic acid. One common method is the reaction of 5-hydroxypentanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction proceeds as follows: [ \text{C5H10O3} + I_2 + H_2O_2 \rightarrow \text{C5H9IO3} + H_2O ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-4-iodopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: 5-Oxo-4-iodopentanoic acid.
Reduction: 5-Hydroxy-4-pentanoic acid.
Substitution: 5-Hydroxy-4-substituted-pentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-iodopentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of iodinated compounds for radiographic imaging.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which 5-Hydroxy-4-iodopentanoic acid exerts its effects depends on its specific application. For instance, in radiographic imaging, the iodine atom enhances the compound’s ability to absorb X-rays, providing clear contrast in imaging studies. The hydroxy group may also play a role in the compound’s solubility and reactivity, influencing its interaction with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of iodine.
5-Hydroxy-4-bromopentanoic acid: Similar structure but with a bromine atom instead of iodine.
5-Hydroxy-4-fluoropentanoic acid: Similar structure but with a fluorine atom instead of iodine.
Comparison: 5-Hydroxy-4-iodopentanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher atomic number make it particularly useful in applications requiring high-density contrast, such as radiographic imaging. Additionally, the reactivity of the iodine atom in substitution reactions can differ significantly from that of chlorine, bromine, or fluorine, offering unique synthetic opportunities.
Eigenschaften
CAS-Nummer |
653569-79-0 |
|---|---|
Molekularformel |
C5H9IO3 |
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
5-hydroxy-4-iodopentanoic acid |
InChI |
InChI=1S/C5H9IO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3H2,(H,8,9) |
InChI-Schlüssel |
VXOLTZGMXNAWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


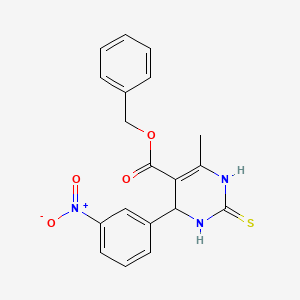
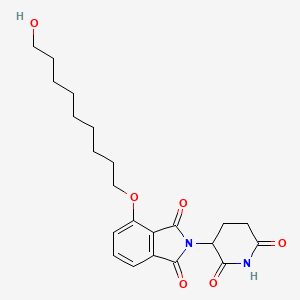
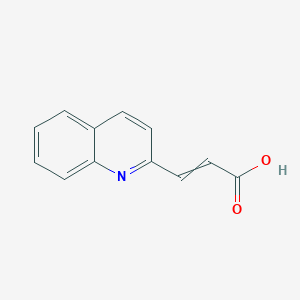
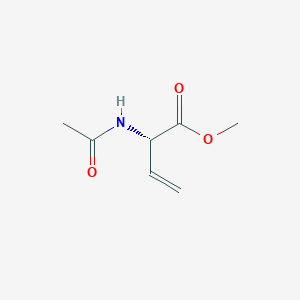
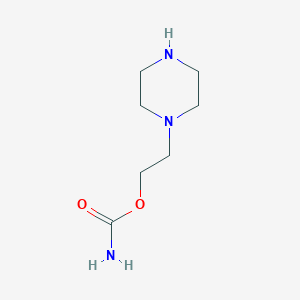
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
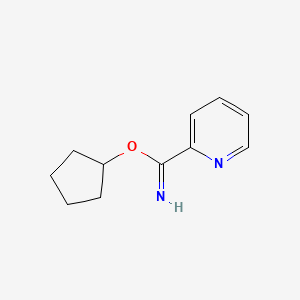
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
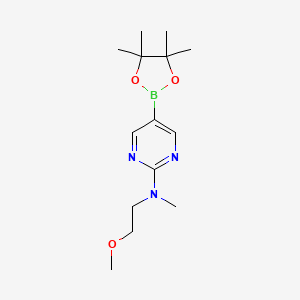
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
